(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione
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Overview
Description
(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione is a complex organic compound belonging to the class of alkaloids Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione involves multiple steps, typically starting from simpler organic molecules. The process often includes the formation of key intermediates through reactions such as cyclization, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (3alpha,16alpha)-3-(Acetyloxy)-16-hydroxy-24-methylene-lanosta-7,9(11)-dien-21-oic acid
- 3alpha,16alpha-dihydroxylanosta-7,9(11),24-trien-21-oic acid
Uniqueness
(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione is unique due to its specific structural features and the presence of functional groups that confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
35226-43-8 |
---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(15R,20R)-15-ethyl-1,11-diazapentacyclo[9.7.2.02,7.08,19.015,20]icosa-2,4,6,8(19)-tetraene-17,18-dione |
InChI |
InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)19(24)16(23)12-20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,20+/m0/s1 |
InChI Key |
WPXNQHGGQHXZLV-AZUAARDMSA-N |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C(=O)C2 |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C(=O)C2 |
Origin of Product |
United States |
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